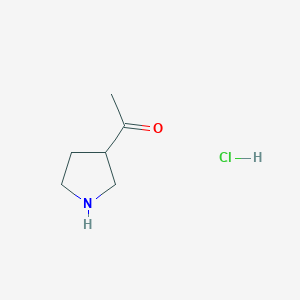

1-(Pyrrolidin-3-yl)ethanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrrolidin-3-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIQZEPWXLMFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 1-(Pyrrolidin-3-yl)ethanone hydrochloride?

An In-depth Technical Guide to 1-(Pyrrolidin-3-yl)ethanone hydrochloride: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical characterization, and its significant applications, particularly in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are looking to leverage this versatile compound in their work.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1][2] Its prevalence in medicinal chemistry stems from its unique stereochemical and conformational properties. The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical factor in designing molecules with high target specificity and improved pharmacological profiles.[1] this compound, as a derivative of this core structure, serves as a crucial intermediate for introducing a key acetyl group onto the pyrrolidine ring, opening up a wide range of synthetic possibilities.

This compound is particularly noted for its role in the development of pharmaceuticals targeting neurological disorders.[3][4] Its stability and solubility in aqueous solutions make it a practical and efficient starting material in various synthetic pathways.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 876505-26-9 | [3][4][5] |

| Alternate CAS | 1956364-14-9 | [6][7] |

| Molecular Formula | C₆H₁₁NO·HCl | [3] |

| Molecular Weight | 149.62 g/mol | [3][6] |

| Appearance | Grey crystalline powder | [3] |

| Purity | ≥ 95% | [3][7] |

| IUPAC Name | 1-(pyrrolidin-3-yl)ethanone;hydrochloride | [4] |

| InChI Key | BJIQZEPWXLMFFP-UHFFFAOYSA-N | [7] |

| SMILES | CC(=O)C1CCNC1.Cl | [4] |

| Storage Conditions | Store at 0-8 °C | [3] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a significant advantage in laboratory settings for consistent and reliable reactions.[3]

Caption: 2D structure of this compound.

Synthesis and Derivatization Strategies

While specific, detailed synthetic procedures for this compound are proprietary and not extensively published, general methodologies for the synthesis of pyrrolidine derivatives are well-established in the literature. These often involve the use of precursors such as proline or 4-hydroxyproline.[8] A common and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[1]

The derivatization of the this compound core allows for the exploration of a vast chemical space. The ketone functionality can undergo a variety of chemical transformations, including reduction, reductive amination, and alpha-functionalization, to introduce diverse substituents. The secondary amine of the pyrrolidine ring is also a key site for modification, allowing for the attachment of various functional groups through N-alkylation or N-acylation.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization Protocols

The identity and purity of this compound are confirmed using a suite of standard analytical techniques. This compound can also serve as a reference standard in the development of analytical methods for quality control in pharmaceutical manufacturing.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the acetyl methyl protons, and the N-H proton. The chemical shifts and coupling patterns provide detailed information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the acetyl group, the carbons of the pyrrolidine ring, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the free base and to study its fragmentation pattern. The expected molecular ion peak for the free base (C₆H₁₁NO) would be at an m/z corresponding to its molecular weight (113.16 g/mol ).[9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ketone, and the C-H bonds of the aliphatic portions of the molecule.

Protocol: A Self-Validating System for Quality Control

A robust quality control workflow for this compound would involve:

-

Identity Confirmation: Comparison of the acquired NMR, MS, and IR spectra with those of a certified reference standard.

-

Purity Assessment: Quantitative analysis using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) to determine the percentage purity.

-

Residual Solvent Analysis: Gas Chromatography (GC) to detect and quantify any residual solvents from the synthesis process.

Key Applications in Drug Discovery and Neuroscience

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[3]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3][4] Its structure is a key component in the development of compounds with enhanced efficacy and improved safety profiles.[3]

-

Neuroscience Research: This compound is utilized in studies focusing on neurotransmitter systems.[3][4] By incorporating this moiety into larger molecules, researchers can investigate the mechanisms of action of certain drugs and their effects on brain function.[3][4]

-

Behavioral Studies: In preclinical animal models, derivatives of this compound are used to assess the behavioral effects of new chemical entities, providing valuable insights into their potential therapeutic applications and side effect profiles.[4]

-

Organic Synthesis: Beyond its pharmaceutical applications, it is a versatile building block for creating more complex molecules for various applications in organic chemistry.[4]

Caption: Applications of this compound.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[10][11]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is between 0-8 °C.[3]

-

First Aid:

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its versatile chemical nature, combined with the favorable pharmacological properties of the pyrrolidine scaffold, positions it as a key intermediate for the synthesis of novel therapeutics. A comprehensive understanding of its properties, synthesis, and applications is crucial for researchers aiming to innovate in the development of new treatments for a range of diseases, most notably neurological disorders.

References

-

1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines - PubMed. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. [Link]

-

(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 876505-26-9|1-(Pyrrolidin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. 1956364-14-9|this compound|BLD Pharm [bldpharm.com]

- 7. 1-(pyrrolidin-3-yl)ethan-1-one hydrochloride | 1956364-14-9 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)ethanone Hydrochloride: Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block of significant interest in pharmaceutical research and development. We delve into its chemical structure, physicochemical properties, and stability, offering a scientifically grounded, multi-step synthesis protocol. Furthermore, this document outlines its key applications as a pharmaceutical intermediate, particularly in neuroscience, and provides detailed protocols for its analytical characterization and safe handling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic and research endeavors.

The five-membered nitrogen-containing pyrrolidine ring is a ubiquitous and valuable scaffold in drug discovery.[1] Its prevalence in FDA-approved drugs stems from its ability to confer advantageous properties to a molecule, including increased solubility, metabolic stability, and the introduction of a three-dimensional character that can enhance binding affinity to biological targets.[1] this compound serves as a key intermediate, providing a reactive handle—the ketone—and a modifiable secondary amine, making it an essential tool for elaborating more complex molecular architectures.[2]

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

This compound is the salt form of the parent compound, 3-acetylpyrrolidine. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media.[2]

-

IUPAC Name: 1-pyrrolidin-3-ylethanone;hydrochloride

-

Common Synonyms: 3-Acetylpyrrolidine HCl, 1-(3-Pyrrolidinyl)ethanone hydrochloride

-

CAS Number: 876505-26-9; 1956364-14-9

-

Molecular Formula: C₆H₁₁NO·HCl

-

Molecular Weight: 149.62 g/mol

Caption: Chemical Structure of this compound.

Physicochemical Data

The properties of this compound make it well-suited for laboratory synthesis and integration into complex reaction schemes.

| Property | Value | Reference(s) |

| Appearance | Grey crystalline powder | [2] |

| Molecular Formula | C₆H₁₁NO·HCl | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| Solubility | Soluble in aqueous solutions | [2] |

| Storage Conditions | 0–8 °C, sealed in a dry, dark place | [2] |

| Purity (Typical) | ≥ 95% | [2] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in a single, end-to-end published procedure. However, a robust and scientifically sound pathway can be constructed based on well-established, high-yield transformations. The following multi-step protocol leverages the Weinreb Ketone Synthesis , a reliable method that prevents the common issue of over-addition often seen with Grignard reagents and other acyl substrates.[3]

The overall strategy involves:

-

Activation of a protected pyrrolidine carboxylic acid to form a Weinreb-Nahm amide.

-

Reaction of the amide with a methyl Grignard reagent to form the ketone.

-

Acidic deprotection of the nitrogen to yield the final hydrochloride salt.

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)

This step converts the starting carboxylic acid into a Weinreb amide, which is an excellent precursor for ketone synthesis. Using an activating agent like POCl₃ provides a convenient one-pot procedure.[4]

-

To a stirred solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at room temperature, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus (V) oxychloride (POCl₃) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes).

Step 2: Synthesis of tert-butyl 3-acetylpyrrolidine-1-carboxylate (N-Boc Protected Ketone)

The Weinreb amide is reacted with a methyl Grignard reagent. The chelated tetrahedral intermediate formed is stable at low temperatures, preventing the typical over-addition that would lead to a tertiary alcohol.[3]

-

Dissolve the purified Weinreb amide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (CH₃MgBr) (1.2 eq, typically as a 3M solution in diethyl ether) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours. Monitor progress by TLC or LC-MS.

-

Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-Boc protected ketone.

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the acid-labile N-Boc protecting group. Using HCl in an organic solvent directly affords the desired hydrochloride salt, which often precipitates from the solution, simplifying purification.[6]

-

Dissolve the N-Boc protected ketone (1.0 eq) from Step 2 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) (2-3 eq) dropwise.

-

Stir the mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the evolution of CO₂ and isobutylene gas.[7] A precipitate of the hydrochloride salt should form.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield the final product, this compound, as a crystalline solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard quality control workflow should include spectroscopic analysis and chromatography.

Caption: Standard Analytical Quality Control Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data (in D₂O)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| -C(=O)CH₃ | ~2.2 | ~28 | Typical methyl ketone shifts. |

| CH₂ -N-CH₂ (C2, C5) | 3.4 - 3.8 | ~45, ~52 | Protons and carbons alpha to the protonated nitrogen (N-H₂⁺) are strongly deshielded and shifted downfield. The two positions are diastereotopic and will be inequivalent. |

| CH₂ -CH-C(=O) (C4) | 2.2 - 2.5 | ~30 | Protons and carbon beta to the nitrogen are less affected but influenced by the adjacent chiral center and ketone. |

| CH₂-CH -C(=O) (C3) | 3.3 - 3.6 | ~48 | The methine proton is deshielded by both the adjacent ketone and the inductive effect of the nearby protonated amine. |

| -C (=O)CH₃ | - | ~210 | Characteristic chemical shift for a ketone carbonyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl.

-

Expected [M+H]⁺: 114.0919 (for C₆H₁₂NO⁺)[10]

Applications in Research and Drug Development

This compound is a valuable building block primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Pharmaceutical Development: It is a key intermediate for synthesizing various pharmaceuticals, with a particular focus on agents targeting neurological disorders.[2] The pyrrolidine moiety is a core component of drugs for conditions ranging from epilepsy to Alzheimer's disease.[1][9]

-

Neuroscience Research: This compound and its derivatives are utilized in studies related to neurotransmitter systems to help elucidate the mechanisms of action of central nervous system (CNS) drugs.[2]

-

Organic Synthesis: As a bifunctional molecule (ketone and secondary amine), it allows for a wide range of chemical transformations, including reductive amination, aldol condensations, and N-alkylation or N-acylation, enabling the construction of diverse chemical libraries for drug screening.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

| Safety Aspect | Information |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a tightly sealed container in a cool, dry place (0-8 °C). |

| Handling | Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. |

Conclusion

This compound is a strategically important chemical intermediate with high value in medicinal chemistry and organic synthesis. Its stable, soluble, and reactive nature makes it an ideal starting point for the development of novel therapeutics, particularly in the field of neuroscience. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, empowering researchers to confidently utilize this versatile building block in their drug discovery programs.

References

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Organic Chemistry Online. (2012, February 3). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. Retrieved from [Link]

-

Katritzky, A. R., & Lan, X. (1992). An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). Retrieved from [Link]

- Google Patents. (2011). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Mahajan, P. S., & Mahale, D. V. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. Retrieved from [Link]

-

Chemsavers. (2024, October 14). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

- Google Patents. (2022). WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same.

- Google Patents. (2013). US8476301B2 - Pyrrolidin-3-ylacetic acid derivative.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

National Institutes of Health. (2025, September 2). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of pyrrolidine‑3‑carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate‑s. Retrieved from [Link]

- Google Patents. (2004). US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

-

PubChem. (n.d.). (S)-Pyrrolidine-3-acetic acid hcl. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1-Acetylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Mondaq. (2025, July 9). Application Of Section 3(d) On The Intermediate Pharmaceutical Compounds - Patent - India. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 1-(1H-pyrrol-3-yl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acids - Wordpress [reagents.acsgcipr.org]

- 8. web.pdx.edu [web.pdx.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF V600E Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway plays a central role in regulating cell growth, proliferation, and survival.[2] In a significant percentage of certain cancers, particularly melanoma, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF protein and uncontrolled cell proliferation.[3] Dabrafenib is an orally bioavailable, ATP-competitive inhibitor that specifically targets this mutated form of the BRAF protein, making it a cornerstone of targeted therapy for patients with BRAF V600E-mutant tumors.[4][5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and clinical application of Dabrafenib.

Physicochemical Properties

Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[6] It is typically administered as dabrafenib mesylate.[6]

| Property | Value | Source |

| Chemical Formula | C23H20F3N5O2S2 | [6] |

| Molecular Weight | 519.6 g/mol | [6] |

| CAS Number (Free Base) | 1195765-45-7 | [6] |

| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [6] |

| Solubility | Soluble in DMSO at 30 mg/ml and in ethanol at 1 mg/ml with slight warming. | [7] |

| Appearance | White to slightly colored solid. | [8] |

Mechanism of Action

Dabrafenib functions as a competitive inhibitor of the BRAF kinase, binding to the ATP-binding site of the mutated BRAF V600 protein.[4] This binding prevents the phosphorylation of downstream targets, MEK and ERK, thereby inhibiting the constitutively active MAPK pathway.[1] The inhibition of this signaling cascade leads to G1 cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600 mutation.[1]

While highly potent against BRAF V600E, Dabrafenib also shows activity against other BRAF V600 mutations, including V600K, V600D, and V600R.[1] Interestingly, in cells with wild-type BRAF, Dabrafenib can paradoxically activate the MAPK pathway, a phenomenon that has clinical implications, such as the development of secondary skin cancers.[1]

Pharmacological Profile

Pharmacokinetics

Dabrafenib is administered orally and has an absolute oral bioavailability of 95%.[9] A key characteristic of its pharmacokinetics is a time-dependent increase in apparent clearance due to the induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4 and 2C8.[10] Consequently, steady-state concentrations are typically reached within 14 days of initiating treatment.[11] Dabrafenib is metabolized to several metabolites, with hydroxy-dabrafenib being an active metabolite that also contributes to the overall pharmacological effect.[12]

| Parameter | Value | Source |

| Bioavailability | 95% | [9] |

| Metabolism | Primarily via CYP3A4 and CYP2C8 | [10] |

| Time to Steady State | Approximately 14 days | [11] |

| Recommended Dose | 150 mg twice daily | [13] |

Pharmacodynamics

In preclinical studies, Dabrafenib has been shown to inhibit the growth of BRAF V600E mutant melanoma and colon cancer xenografts in mice.[14] Clinical trials have demonstrated high response rates in patients with BRAF V600-mutated metastatic melanoma.[1] The median time to response is approximately 6 weeks, providing rapid symptomatic benefit.[1]

Clinical Application and Efficacy

Dabrafenib is approved by the FDA for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation.[1] It is also approved for use in combination with the MEK inhibitor trametinib for this indication, which has shown superior efficacy compared to Dabrafenib monotherapy.[1] The combination therapy has also been approved for other solid tumors with the BRAF V600E mutation.[15][16]

Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[17] Resistance mechanisms are diverse and can involve both MAPK pathway-dependent and -independent alterations.[18]

MAPK Pathway-Dependent Resistance:

-

Reactivation of the MAPK pathway: This is a common mechanism and can occur through various alterations, including mutations in NRAS or MEK1, or amplification of the BRAF gene.[18][19]

-

Alternative splicing of BRAF: This can lead to the production of BRAF protein variants that are resistant to Dabrafenib.[19]

MAPK Pathway-Independent Resistance:

-

Activation of bypass signaling pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT pathway, can promote cell survival despite BRAF inhibition.[20]

-

Increased expression of receptor tyrosine kinases: Overexpression of receptors like EGFR or IGF1R can drive resistance.[19]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., BRAF V600E mutant melanoma cell line A375) in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of Dabrafenib (e.g., from 0.01 nM to 10 µM) for 72 hours.

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

Objective: To assess the effect of Dabrafenib on the phosphorylation of MEK and ERK.

Methodology:

-

Treat cancer cells with Dabrafenib at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have led to substantial clinical benefits for patients. However, the development of drug resistance remains a critical hurdle. A deeper understanding of the molecular mechanisms underlying resistance is essential for the development of next-generation therapeutic strategies, including rational combination therapies, to improve long-term outcomes for patients.

References

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: [Link])

-

Dabrafenib: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (URL: [Link])

-

Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (URL: [Link])

-

Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436) - AACR Journals. (URL: [Link])

-

Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed. (URL: [Link])

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

-

Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - MDPI. (URL: [Link])

-

Dabrafenib | Drug Guide - MedSchool. (URL: [Link])

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed. (URL: [Link])

-

Dabrafenib: a new opportunity for the treatment of BRAF V600-positive melanoma. (URL: [Link])

-

Definition of dabrafenib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

-

Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. - ClinPGx. (URL: [Link])

-

FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (URL: [Link])

-

BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

-

Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Publications. (URL: [Link])

-

Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (URL: [Link])

-

BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

-

Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

-

Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (URL: [Link])

-

NCI9466: Phase I/II Study of Dabrafenib, Trametinib, and Navitoclax in BRAF Mutant Melanoma and Other Solid Tumors - MD Anderson Cancer Center. (URL: [Link])

-

Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (URL: [Link])

-

Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (URL: [Link])

-

A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma - Mayo Clinic. (URL: [Link])

-

Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. (URL: [Link])

-

1-(Pyrrolidin-3-yl)ethanone hydrochloride | 876505-26-9 - J&K Scientific LLC. (URL: [Link])

-

GLR Innovations (Page 235) @ ChemBuyersGuide.com, Inc. (URL: [Link])

-

3-broMo-1H-pyrazol-5-aMine CAS:1203705-55-8 - Tradeindia. (URL: [Link])

-

Organic Synthesis Plant [5-unit] at Best Price in Beijing | Beijing Sunsoly S&t Co.ltd. (URL: [Link])

-

Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. (URL: [Link])

-

Clorhidrato de 1-(pirrolidin-3-il)etanona - Chem-Impex. (URL: [Link])

-

Intracellular mechanism of action of vasodilators - PubMed. (URL: [Link])

-

Mechanisms of action and therapeutic potential of PCSK9-regulating drugs - PubMed. (URL: [Link])

-

CAS 110-26-9 N,N'-Methylenebisacrylamide Fine Chemicals - Hunan Yunbang Biotech Inc. (URL: [Link])

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medschool.co [medschool.co]

- 3. dovepress.com [dovepress.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Facebook [cancer.gov]

- 6. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. ClinPGx [clinpgx.org]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. oncologynewscentral.com [oncologynewscentral.com]

- 14. selleckchem.com [selleckchem.com]

- 15. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation | FDA [fda.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 20. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 3-Acetyl-pyrrolidine Hydrochloride: A Technical Whitepaper

Abstract

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and explore three-dimensional chemical space.[1][2] This technical guide provides an in-depth, field-proven pathway for the synthesis of 3-Acetyl-pyrrolidine hydrochloride, a valuable building block for drug discovery. We will dissect a robust, three-step synthetic sequence, elucidating the causal chemistry behind each experimental choice, from nitrogen protection and targeted acylation via a Weinreb-Nahm intermediate to the final deprotection and salt formation. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for logical synthesis design.

Introduction: The Significance of the Pyrrolidine Scaffold

Saturated heterocyclic systems are of immense interest in modern drug development as they offer greater structural diversity and opportunities to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat, aromatic counterparts.[1] The non-planar nature of the pyrrolidine ring, in particular, allows for precise spatial orientation of substituents, making it a privileged structure in numerous biologically active compounds.[3][4] The introduction of an acetyl group at the C-3 position creates a key ketone functionality, which can serve as a handle for further chemical elaboration or as a critical pharmacophoric element for target binding. This guide details a reliable and scalable synthesis to access this important intermediate.

Strategic Overview: A Retrosynthetic Approach

To logically construct our synthetic pathway, we begin by working backward from the target molecule, 3-Acetyl-pyrrolidine hydrochloride.

dot graph Retrosynthesis { layout=dot; rankdir="RL"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Target [label="3-Acetyl-pyrrolidine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="N-Boc-3-acetylpyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="N-Boc-pyrrolidine-3-carboxylic\nacid Weinreb Amide", fillcolor="#F1F3F4", fontcolor="#202124"]; StartingMaterial [label="N-Boc-pyrrolidine-3-carboxylic\nacid (β-Proline)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target -> Intermediate2 [label="Deprotection & Salt Formation\n(HCl)"]; Intermediate2 -> Intermediate1 [label="Grignard Addition\n(CH₃MgBr)"]; Intermediate1 -> StartingMaterial [label="Amide Coupling"]; } dot Caption: Retrosynthetic analysis of 3-Acetyl-pyrrolidine hydrochloride.

This retrosynthetic blueprint reveals a logical three-step sequence:

-

Deprotection: The final hydrochloride salt can be formed from its N-Boc protected precursor via acidic deprotection.

-

Ketone Formation: The acetyl group (ketone) can be installed by reacting a suitable activated carboxylic acid derivative, such as a Weinreb-Nahm amide, with a methyl organometallic reagent.

-

Amide Formation: The key Weinreb-Nahm amide intermediate can be synthesized from a commercially available N-protected β-proline derivative.[5][6]

This strategy is built upon reliable, well-documented chemical transformations, ensuring high yields and predictability.

The Synthetic Pathway: From Concept to Compound

The forward synthesis follows the logic established in our retrosynthetic analysis. The pathway is designed for efficiency, control, and scalability.

dot graph Synthesis_Pathway { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} dot Caption: Overall synthetic scheme for 3-Acetyl-pyrrolidine hydrochloride.

Step 1: Synthesis of tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)

Causality & Expertise: The first critical step is the conversion of the carboxylic acid into a functional group that will react cleanly with an organometallic reagent to form a ketone. Direct reaction of an ester or acid chloride with a Grignard reagent often leads to over-addition, yielding a tertiary alcohol.[7] The Weinreb-Nahm amide is the ideal intermediate; its reaction with a Grignard reagent forms a stable, chelated tetrahedral intermediate that prevents this second addition, ensuring the reaction stops at the ketone stage upon workup.[8][9] We select a modern peptide coupling reagent like Propylphosphonic Anhydride (T3P) for its high efficiency and clean reaction profile.[8]

Experimental Protocol:

-

To a stirred solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise.

-

Slowly add T3P (1.2 eq., 50% solution in EtOAc) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure Weinreb amide as a colorless oil.

Step 2: Synthesis of tert-butyl 3-acetylpyrrolidine-1-carboxylate

Causality & Expertise: This is the key carbon-carbon bond-forming step. Methylmagnesium bromide, a common Grignard reagent, acts as a methyl anion equivalent, attacking the electrophilic carbonyl carbon of the Weinreb amide. The reaction is performed at low temperature to ensure the stability of the resulting tetrahedral intermediate and to control reactivity.[10] An aqueous acidic workup is required to hydrolyze the intermediate and reveal the ketone product.

Experimental Protocol:

-

Dissolve the Weinreb amide (1.0 eq.) from Step 1 in anhydrous tetrahydrofuran (THF, approx. 0.4 M) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product is often of sufficient purity for the next step, but can be purified by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) if necessary.

Step 3: Synthesis of 3-Acetyl-pyrrolidine hydrochloride

Causality & Expertise: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is designed to be stable under a wide range of conditions but is readily cleaved under strong acidic conditions.[11][12] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or ethyl acetate is ideal.[13][14] This not only cleaves the Boc group (releasing the free amine, CO₂, and isobutylene) but also protonates the newly liberated pyrrolidine nitrogen in situ to form the desired hydrochloride salt, which often precipitates from the reaction mixture as a crystalline solid, simplifying purification.[15]

Experimental Protocol:

-

Dissolve the N-Boc-3-acetylpyrrolidine (1.0 eq.) from Step 2 in a minimal amount of ethyl acetate or methanol.

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (4.0 - 5.0 eq.) at room temperature.

-

Stir the mixture for 2-4 hours. A white precipitate should form during this time.

-

Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

-

Dry the resulting white solid under high vacuum to yield the final product, 3-Acetyl-pyrrolidine hydrochloride.

Data Summary

The following table provides expected outcomes for the synthetic pathway. Note that yields are representative and may vary based on reaction scale and optimization.

| Step | Product Name | Starting Material | Typical Yield | Purity | Physical State |

| 1 | tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | N-Boc-pyrrolidine-3-carboxylic acid | 85-95% | >95% | Colorless Oil |

| 2 | tert-butyl 3-acetylpyrrolidine-1-carboxylate | Weinreb Amide from Step 1 | 80-90% | >95% | Pale Yellow Oil |

| 3 | 3-Acetyl-pyrrolidine hydrochloride | N-Boc protected ketone from Step 2 | 90-98% | >98% | White Solid |

Conclusion

This guide has detailed a logical, robust, and well-validated synthetic pathway to 3-Acetyl-pyrrolidine hydrochloride. By leveraging a strategic N-Boc protection, a controlled ketone synthesis via a Weinreb-Nahm amide intermediate, and a clean acidic deprotection/salt formation, this valuable building block can be accessed in high yield and purity. The principles and protocols outlined herein provide a solid foundation for researchers in their efforts to synthesize novel pyrrolidine-containing molecules for pharmaceutical and chemical research.[3]

References

-

Mahdi, M. F., & Mohammed, H. R. (2021). Recent Developments in Weinreb Synthesis and their Applications. Egyptian Journal of Chemistry, 35(6).

-

BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem Application Note.

-

Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

Various Authors. (2022). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate.

-

Tanaka, F., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.

-

Tanaka, F., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(25), 7044-7052.

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23924-23930.

-

Tanaka, F., et al. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE.

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace.

-

Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

-

Singh, R., & Singh, R. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Applied Pharmaceutical Science.

-

Fathima, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4837–4864.

-

Various Authors. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Journal of Organic Chemistry.

-

ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone synthesis. ChemicalBook.

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia.

-

Kangani, C. O., & Kelley, D. E. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091-4093.

-

Raimondi, M. V., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 379(5), 34.

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.

-

OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Okinawa Institute of Science and Technology.

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal.

-

YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube.

-

O'Brien, M., et al. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science, 8, 7492-7497.

-

Sadykov, A., & Gazizov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.

-

NIST. (n.d.). N-Acetylpyrrolidone. NIST WebBook.

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. PubChem.

-

PubChem. (n.d.). (3R)-1-Acetylpyrrolidine-3-carboxylic acid. PubChem.

-

PubChem. (n.d.). Pyrrolidine, 1-acetyl-. PubChem.

-

PubChem. (n.d.). (S)-Pyrrolidine-3-acetic acid hcl. PubChem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 7. Weinreb Ketone Synthesis [organic-chemistry.org]

- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-(Pyrrolidin-3-yl)ethanone hydrochloride: A Mechanistic Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Synthetic Intermediate to Therapeutic Candidate

1-(Pyrrolidin-3-yl)ethanone hydrochloride is a well-regarded entity within the medicinal chemistry community, primarily recognized as a versatile building block for the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[1][2] The pyrrolidine scaffold itself is a privileged structure in pharmacology, forming the core of numerous natural products and FDA-approved drugs.[3][4] This guide moves beyond the established utility of this compound as a synthetic intermediate to explore its untapped potential as a pharmacologically active agent in its own right. As a Senior Application Scientist, the following sections are structured to provide a comprehensive roadmap for elucidating the mechanism of action of this compound, grounded in established principles of drug discovery and replete with actionable experimental protocols.

Section 1: Physicochemical Properties and Structural Alerts

Before delving into its potential biological activities, a foundational understanding of the molecule's properties is crucial.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO·HCl | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| IUPAC Name | 1-pyrrolidin-3-ylethanone;hydrochloride | [5] |

| PubChem CID | 19608940 | [5] |

The structure of 1-(Pyrrolidin-3-yl)ethanone, featuring a basic nitrogen atom within the pyrrolidine ring and a ketone functional group, presents several possibilities for interaction with biological targets. The pyrrolidine ring can engage in van der Waals and hydrophobic interactions, while the nitrogen can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor and participate in ionic interactions. The ethanone side chain provides an additional hydrogen bond acceptor. Its relatively small size and moderate polarity suggest the potential for oral bioavailability and central nervous system (CNS) penetration.

Section 2: Hypothesis-Driven Target Identification: A Roadmap

Given the lack of direct pharmacological data, a logical first step is to formulate hypotheses based on the known activities of structurally similar compounds. The pyrrolidine moiety is a common feature in a diverse range of bioactive molecules.[6] This guide will focus on three plausible, yet unconfirmed, mechanisms of action for this compound.

Hypothesis 1: Modulator of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The pyrrolidine ring is a core component of nicotine, the prototypical agonist of nAChRs.[3] These ligand-gated ion channels are implicated in a wide array of physiological processes and are a key target for treating neurological and inflammatory disorders.

Proposed Mechanism of Action: this compound may act as an agonist, antagonist, or allosteric modulator at one or more nAChR subtypes. Its interaction could lead to the opening or closing of the ion channel, or modulation of the receptor's response to the endogenous ligand, acetylcholine.

Experimental Validation Workflow:

Figure 1: Experimental workflow for validating nAChR activity.

Detailed Protocols:

-

Radioligand Binding Assays: To determine the binding affinity of this compound for various nAChR subtypes (e.g., α4β2, α7), competitive binding assays using a known radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) with membranes from cells expressing the specific receptor subtype would be conducted.

-

Functional Assays: A fluorescent imaging plate reader (FLIPR) can be used to measure changes in intracellular calcium in response to compound application in cells expressing specific nAChR subtypes. This will determine whether the compound acts as an agonist (stimulates Ca²⁺ influx) or an antagonist (blocks agonist-induced Ca²⁺ influx).

-

Electrophysiology: For a more detailed understanding of the functional consequences of receptor binding, two-electrode voltage clamp recordings in Xenopus oocytes expressing the nAChR subtype of interest can be performed. This will provide information on the compound's efficacy, potency, and mechanism of channel gating.

Hypothesis 2: Kappa-Opioid Receptor (KOR) Agonist

Rationale: Several potent and selective KOR agonists feature a pyrrolidine ring.[7][8] These receptors are involved in pain perception, mood, and addiction.

Proposed Mechanism of Action: this compound could act as an agonist at KORs, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity through G-protein coupling.

Signaling Pathway:

Figure 2: Hypothesized KOR signaling pathway.

Experimental Validation:

-

Receptor Binding Assays: Determine the binding affinity (Ki) for KOR, as well as for mu- and delta-opioid receptors to assess selectivity, using radioligand displacement assays (e.g., with [³H]U-69,593 for KOR).

-

[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins upon agonist binding to the receptor, providing a measure of the compound's efficacy.

-

cAMP Accumulation Assay: In cells expressing KOR, the ability of the compound to inhibit forskolin-stimulated cAMP production would be quantified to confirm its agonist activity.

-

In Vivo Analgesia Models: The antinociceptive effects of the compound could be evaluated in animal models of pain, such as the hot plate or tail-flick test.

Hypothesis 3: Monoamine Transporter Ligand

Rationale: The structurally related synthetic cathinones, which often contain a pyrrolidine ring, are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9]

Proposed Mechanism of Action: this compound may bind to and inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, leading to increased synaptic concentrations of these neurotransmitters.

Experimental Validation:

-

Transporter Binding Assays: The affinity of the compound for DAT, NET, and SERT would be determined using radioligand binding assays with membranes from cells expressing these transporters (e.g., using [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Neurotransmitter Uptake Assays: The functional effect of the compound on transporter activity would be assessed by measuring the inhibition of radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) uptake into synaptosomes or cells expressing the respective transporters.

-

In Vivo Microdialysis: This technique can be used in freely moving animals to measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions following administration of the compound, providing direct evidence of its effect on neurotransmitter levels.

Section 3: Concluding Remarks and Future Directions

While this compound is established as a valuable synthetic tool, its intrinsic pharmacological properties remain uncharted territory. The hypotheses and experimental frameworks presented in this guide offer a structured and scientifically rigorous approach to unmasking its potential mechanism of action. The true value of this compound may lie not only in the molecules it helps create but also in its own potential to modulate key biological targets. A thorough investigation, as outlined above, is the critical next step in transitioning this molecule from a chemical reagent to a potential therapeutic lead.

References

- J&K Scientific. This compound | 876505-26-9.

- Chem-Impex. This compound.

- PubChem. 1-(Pyrrolidin-3-yl)ethanone.

- PubMed. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists.

- PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology.

- PubChem. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Santa Cruz Biotechnology. 1-(Pyrrolidin-3-yl)ethanone.

- PubMed.

- PubMed. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546).

- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.

- PubMed. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)

- PubMed. Synthesis and evaluation of potent pyrrolidine H(3) antagonists.

- Royal Society of Chemistry. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-(Pyrrolidin-3-yl)ethanone Hydrochloride in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 1-(Pyrrolidin-3-yl)ethanone hydrochloride, a versatile chemical entity. While not noted for its own direct biological effects, this compound serves as a critical and highly valuable starting material in the synthesis of a diverse array of pharmacologically active molecules. We will delve into the synthetic utility of this pyrrolidinone backbone and examine the biological activities of its derivatives, which span a range of therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their own discovery programs.

Introduction to this compound: A Versatile Synthetic Scaffold

This compound is a heterocyclic compound featuring a five-membered pyrrolidine ring.[1] Its significance in medicinal chemistry stems from its role as a versatile intermediate, providing a robust scaffold for the synthesis of more complex, biologically active molecules.[2][3] The pyrrolidine ring itself is a common motif in many natural products and approved drugs, prized for its ability to introduce three-dimensional complexity into a molecule, which can enhance binding affinity and selectivity for biological targets.[4] The hydrochloride salt form of 1-(pyrrolidin-3-yl)ethanone enhances its stability and solubility in aqueous solutions, simplifying its handling and integration into various chemical reactions in a laboratory setting.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(Pyrrolidin-3-yl)ethanone is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | PubChem |

| Molecular Weight | 113.16 g/mol | PubChem |

| XLogP3-AA | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

A summary of key physicochemical properties of the free base form, 1-(Pyrrolidin-3-yl)ethanone.[5]

Synthetic Utility and Derivatization Potential

The true value of this compound lies in its potential for chemical modification at several key positions. The secondary amine of the pyrrolidine ring and the ketone functional group are both amenable to a wide range of chemical transformations, allowing for the generation of diverse libraries of compounds.

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion

This compound is a compound of significant strategic importance in modern drug discovery. While it does not possess notable intrinsic biological activity, its value as a versatile synthetic intermediate is well-established. Its amenability to chemical modification allows for the creation of a wide array of derivatives with diverse and potent pharmacological activities, spanning multiple therapeutic areas. For researchers and drug development professionals, a thorough understanding of the synthetic potential of this scaffold, coupled with robust experimental characterization of its derivatives, can pave the way for the discovery of novel therapeutic agents.

References

- Google Patents. US6936633B2 - Pyrrolidinone derivatives.

-

PubChem. 1-(Pyrrolidin-3-yl)ethanone. Available from: [Link]

- Google Patents. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

-

PubMed. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Available from: [Link]

-

ResearchGate. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

National Institutes of Health. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Available from: [Link]

-

ResearchGate. Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Available from: [Link]

-

PubMed. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Available from: [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

MDPI. Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. Available from: [Link]

-

PubMed. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available from: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Pyrrolidin-3-yl)ethanone | C6H11NO | CID 19608940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)ethanone hydrochloride for Advanced Drug Discovery

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and over 20 FDA-approved drugs.[1][2][3] Its significance stems from the sp3-hybridized carbons that provide a three-dimensional, non-planar structure, allowing for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[4] This structural complexity is crucial for achieving high-affinity and selective interactions with biological targets. This compound emerges as a pivotal building block in this context. As a readily functionalizable intermediate, it provides a robust starting point for the synthesis of complex molecules, particularly those aimed at treating neurological disorders.[5][6] This guide, designed for researchers and drug development professionals, offers a deep dive into the synthesis, characterization, and strategic application of this versatile compound.

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of 1-pyrrolidin-3-ylethanone, typically appearing as a grey or off-white crystalline powder.[6][7] The hydrochloride form enhances its stability and solubility in aqueous solutions, a critical advantage for handling, reaction setup, and formulation studies in a laboratory setting.[6]

| Property | Value | Source |

| CAS Number | 876505-26-9 | [6] |

| Molecular Formula | C₆H₁₁NO·HCl | [6] |

| Molecular Weight | 149.62 g/mol | [6] |

| IUPAC Name | 1-pyrrolidin-3-ylethanone;hydrochloride | [5][8] |

| Appearance | Grey crystalline powder | [6] |

| Storage Conditions | 0-8 °C, Sealed in dry environment | [6][9] |

| Purity | ≥ 95% (Assay) | [6] |

Synthesis Strategy: Constructing the Pyrrolidine Core

While numerous methods exist for synthesizing the pyrrolidine ring, one of the most powerful and convergent strategies involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[1] This approach is highly valued for its ability to rapidly build molecular complexity and control stereochemistry.

A plausible synthetic pathway to 1-(Pyrrolidin-3-yl)ethanone would involve the generation of an appropriate azomethine ylide precursor which then reacts with an acetyl-containing alkene dipolarophile. The choice of catalysts and reaction conditions is critical for maximizing yield and achieving the desired diastereoselectivity.

The rationale for employing a cycloaddition strategy is its efficiency in forming the five-membered ring in a single, often stereocontrolled, step. Alternative methods, such as the N-heterocyclization of primary amines with diols or intramolecular amination of C-H bonds, also provide viable routes, with the choice depending on the availability of starting materials and desired substitution patterns.[10]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount for its use in research and development. A multi-technique approach ensures a self-validating system where orthogonal methods corroborate the findings.

Experimental Protocol: Analytical Workflow

-

Visual Inspection: Note the physical state, color, and homogeneity of the material. It should be a grey or off-white solid.[6][7]

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS) is suitable for this polar, salt compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the free base.[11]

-

Rationale: MS provides the molecular weight of the parent ion, confirming the elemental composition. For the free base (C₆H₁₁NO), the expected exact mass is approximately 113.08 Da.[8] Fragmentation patterns can further elucidate the structure, with a likely fragment corresponding to the loss of the acetyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Rationale: NMR is the gold standard for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the methyl protons of the acetyl group. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon (~208 ppm), the carbons of the pyrrolidine ring, and the methyl carbon.[11]

-

-

Infrared (IR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR) is a common and simple technique for solid samples.[11]

-

Rationale: IR spectroscopy identifies key functional groups. A strong absorption band around 1710 cm⁻¹ is expected for the ketone (C=O) stretching vibration. N-H stretching bands for the secondary amine hydrochloride will appear in the 2700-3000 cm⁻¹ region.

-

Applications in Medicinal Chemistry and Neuroscience

The true value of this compound lies in its role as a versatile intermediate for creating more complex and pharmacologically active molecules.[6] Its structure contains two key points for diversification: the secondary amine of the pyrrolidine ring and the ketone functional group.

-

Neurological Disorders: This compound is a key building block in the synthesis of pharmaceuticals targeting neurological disorders.[5][6] The pyrrolidine moiety can be functionalized to mimic the structure of endogenous neurotransmitters, enabling the resulting compounds to interact with specific receptors or transporters in the central nervous system. For example, analogs of pyrovalerone, which feature a 2-(pyrrolidin-1-yl)pentan-1-one core, are potent inhibitors of the dopamine and norepinephrine transporters.[12]

-

Neuroscience Research: In a research context, it is used to synthesize novel ligands and probes to study neurotransmitter systems.[5][6] By systematically modifying the scaffold, scientists can investigate structure-activity relationships (SAR) and understand how specific structural features influence a drug's mechanism of action, efficacy, and side-effect profile.[4][5]

-